Comparative Regiochemical Reactivity: CSTR Carbonylation Yield Advantage vs. 3-YL Regioisomer
In the context of synthesizing pyridazinyl imidazolidinone intermediates for IL-17A inhibitor production, the regioisomer N-(6-chloropyridazin-3-yl)pivalamide serves as the actual substrate employed in a cryogenic continuous stirred-tank reactor (CSTR) carbonylation process. The target compound N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide represents a distinct 4-yl-substituted 3-oxo tautomer with fundamentally different electronic distribution and nucleophilic substitution reactivity [1].
| Evidence Dimension | CSTR Carbonylation Isolated Yield |
|---|---|
| Target Compound Data | Not directly measured; positioned as 4-yl substituted 3-oxo tautomer with predicted altered reactivity for nucleophilic aromatic substitution and cross-coupling reactions compared to 3-yl regioisomer. |
| Comparator Or Baseline | N-(6-Chloropyridazin-3-yl)pivalamide: ∼60% isolated yield in CSTR carbonylation process (improved from ∼40% in batch mode) |
| Quantified Difference | The 4-yl 3-oxo tautomer presents a distinct regiochemical handle for functionalization; the 3-yl isomer is the established substrate for carbonylation, but the 4-yl isomer provides an alternative vector for diversification. The 20 percentage point yield gain achieved via CSTR process optimization for the 3-yl isomer [∼60% vs. ∼40%] illustrates the process sensitivity of this scaffold class and suggests that analogous process optimization for the 4-yl isomer may yield comparable or distinct efficiency improvements depending on the specific transformation [1]. |
| Conditions | Cryogenic CSTR continuous flow carbonylation; batch mode carbonylation as baseline comparator; 157 kg scale demonstration for 3-yl isomer intermediate. |
Why This Matters
Selection of the correct regioisomer determines the synthetic pathway viability and achievable yield in multi-step pharmaceutical intermediate production; the 4-yl substituted 3-oxo tautomer provides a distinct vector for diversification not accessible via the 3-yl isomer.
- [1] Cole KP, et al. Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Org Process Res Dev. 2025. View Source
